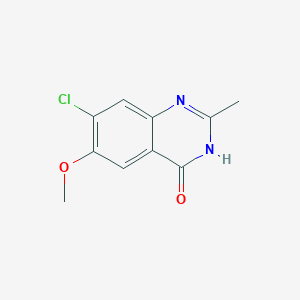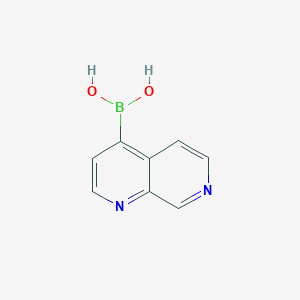
1-((Phenylthio)methyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((Phenylthio)methyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H12ClNS . It is a pyridinium salt, characterized by the presence of a phenylthio group attached to a methyl group, which is further bonded to the nitrogen atom of the pyridinium ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Phenylthio)methyl)pyridin-1-ium chloride can be synthesized through several methods. One common approach involves the reaction of pyridine with a phenylthioalkyl halide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography to ensure completion .
Properties
Molecular Formula |
C12H12ClNS |
|---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
1-(phenylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H12NS.ClH/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
AYOAABZGKLPFCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)SC[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
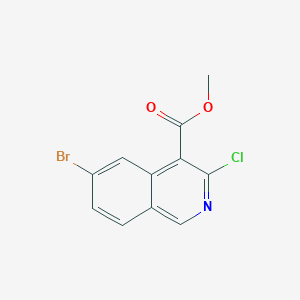
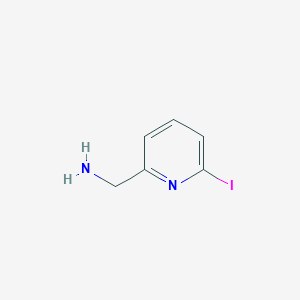


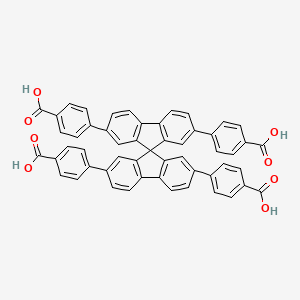
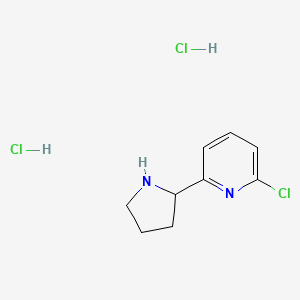

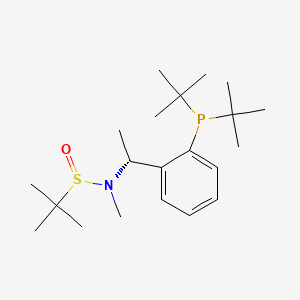
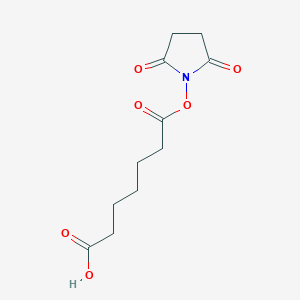
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
